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Compound of Interest

Compound Name:
4-Chloro-3-iodo-7-methoxy-1H-

indazole

CAS No.: 1000342-00-6

Cat. No.: B3196437

Get Quote

Crystal Structure Analysis of 4-Chloro-3-iodo-7-methoxy-1H-indazole: A Comparative

Technical Guide

Executive Summary: The Structural Landscape
This guide provides a technical framework for the crystal structure analysis of 4-Chloro-3-iodo-
7-methoxy-1H-indazole (CAS: 1000342-00-6). As a highly functionalized intermediate in

kinase inhibitor development, this scaffold presents a unique crystallographic challenge: the

competition between classical hydrogen bonding and halogen-mediated interactions.

The Core Comparison: We compare the predicted solid-state performance of the target tetra-

substituted compound against the experimentally verified structure of its parent scaffold, 7-

Methoxy-1H-indazole (Acta Cryst. C, 2002).
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Feature
Reference Standard

(7-Methoxy-1H-
indazole)

Target Compound

(4-Cl-3-I-7-OMe-
Indazole)

Structural Implication

Primary Interaction
N-H...N Hydrogen

Bond (Trimer)

I...N / I...O Halogen

Bond

Shift from H-bond

dominance to

-hole driven assembly.

Steric Environment
Unhindered C3/C4

positions

Severe 3-I / 4-Cl

Clash

Likely distortion of the

pyrazole ring or out-

of-plane iodine

displacement.

Methoxy

Conformation
Planar (Trans to N-H) Potentially Twisted

4-Cl bulk may disrupt

the global planarity

seen in the parent.

Theoretical Grounding & Causality
The "Peri-Interaction" Stress Test
The defining feature of this molecule is the 3,4-dihalogen substitution.

Causality: The Van der Waals radius of Chlorine (1.75 Å) and Iodine (1.98 Å) creates a

significant steric overlap at the peri-positions (C3 and C4).

Prediction: Unlike the planar parent molecule, the Target Compound cannot remain flat. The

crystal lattice must accommodate this strain, likely resulting in a twisted conformation

(dihedral angle C4-C3-I > 5°) to relieve repulsion. This breaks the

-stacking efficiency seen in simple indazoles.

Halogen Bonding (XB) vs. Hydrogen Bonding (HB)
Mechanism: The Iodine atom at C3 exhibits a positive electrostatic potential cap (

-hole).
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Competitive Pathway: While the N1-H is a strong HB donor, the bulky 3-I and 4-Cl groups

shield the N2 acceptor site. Consequently, the lattice energy minimization will likely favor

I...N or I...O (methoxy) halogen bonds over the cyclic N-H...N trimers observed in 7-methoxy-

1H-indazole.

Experimental Protocol: Self-Validating Workflow
This protocol is designed to isolate the specific polymorph stabilized by halogen bonding.

Phase 1: Crystallization Strategy (The "Halogen Trap")
Objective: Grow single crystals suitable for XRD while avoiding solvate formation that masks

intrinsic packing.

Solvent System: Use Dichloromethane/Hexane (1:3) by vapor diffusion.

Why? Non-polar hexane forces the hydrophobic halogens to interact, promoting I...I or

I...Cl contacts. Avoid alcohols (MeOH/EtOH) as they compete with the N-H donor.

Step-by-Step:

Dissolve 20 mg of compound in 1.5 mL DCM in a small vial (inner).

Place inner vial uncapped into a larger jar containing 10 mL Hexane (outer).

Seal outer jar and store at 4°C in the dark (iodine is photosensitive).

Validation: Crystals should appear as prisms within 48-72 hours. Needles indicate rapid

crashing (failed experiment).

Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or similar (Mo K

radiation).

Temperature:100 K (Mandatory).
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Reasoning: Halogen bonds are soft interactions. Room temperature thermal motion will

smear the electron density of the Iodine

-hole, obscuring the key interaction geometry.

Refinement Check (The "Alert" System):

Check the Flack Parameter: If the space group is non-centrosymmetric, a Flack parameter

near 0.0 confirms absolute configuration (relevant if chiral impurities exist, though this

molecule is achiral).

Residual Density: Look for "ghost peaks" near the Iodine (approx 1.0 Å away). These are

often Fourier truncation errors due to the heavy atom; do not model them as hydrogens.

Comparative Data Analysis
Use the following reference values to benchmark your experimental results.

Table 1: Bond Metrics & Interaction Thresholds
Parameter

Reference (7-OMe-

Ind)

Target Expectation

(4-Cl-3-I)
Validation Criteria

C3-Substituent Bond C-H: 0.93 Å C-I: 2.08 - 2.10 Å
If < 2.05 Å, check for

disorder.

N1-N2 Bond Length 1.372(2) Å 1.36 - 1.38 Å

Shortening indicates

electronic pull from

halogens.

Methoxy Torsion 0.5° (Planar) 0 - 15°

High deviation

suggests lattice

packing stress.

Primary Contact N-H...N (2.88 Å) C-I...N (2.9 - 3.2 Å)

Look for linearity (

C-I...N

175°).

Reference Source for 7-Methoxy-1H-indazole: Acta Cryst.[1] C58, o688 (2002).[1][2]
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Visualization of Structural Logic
The following diagram illustrates the decision tree for analyzing the packing forces in this di-

halogenated system.

4-Chloro-3-iodo-7-methoxy-1H-indazole

Check Peri-Interaction (3-I vs 4-Cl)

Planar Conformation

No (Unlikely)

Twisted Conformation (Distorted)

Yes (High Probability)

Lattice Assembly Forces

H-Bond Dominant
(N-H...N)

If Solvents interfere

Halogen Bond Dominant
(C-I...N / C-I...O)

In Non-polar media

Sigma-Hole Directed Assembly

Click to download full resolution via product page

Caption: Logical pathway for determining the dominant crystal packing motif. The steric clash at

C3/C4 acts as the primary structural switch.
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Crystal Structure of 7-Methoxy-1H-indazole:

Title: 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase.

Source: Acta Crystallographica Section C (2002).[1][2]

URL:[Link]

Relevance: Provides the baseline geometry for the unhalogenated scaffold.

Halogen Bonding Principles:

Title: The Halogen Bond: Nature and Applications.[3]

Source:Chemical Reviews (2016).

URL:[Link]

Relevance: Authoritative source on

-hole interactions essential for analyzing the 3-Iodo group.

Indazole Synthesis & Properties:

Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives.

Source:Austin Journal of Analytical & Pharmaceutical Chemistry.

URL:[Link]

Relevance: Contextualizes the biological importance of the 7-methoxy substitution pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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